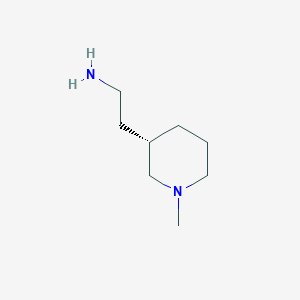
3-(3,4-Dimethylphenoxy)piperidine hydrochloride
Descripción general
Descripción
“3-(3,4-Dimethylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO . It has a molecular weight of 241.76 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19NO.ClH/c1-10-3-4-13(9-11(10)2)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Opioid Receptor Antagonists in Gastrointestinal Disorders
Research on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a class related to 3-(3,4-Dimethylphenoxy)piperidine, indicates their effectiveness as opioid antagonists. These compounds, particularly compound 3 (LY246736), have shown promising results for treating gastrointestinal motility disorders due to their selective distribution to peripheral receptors (Zimmerman et al., 1994).
Molecular Geometry and Intermolecular Interactions
A study on aminoalkanol derivatives, closely related to 3-(3,4-Dimethylphenoxy)piperidine, explored the impact of methyl substituent and N-oxide formation on molecular geometry. This research is significant in the context of anticonvulsant drug development (Żesławska et al., 2020).
Conformational Analysis of Opioid Receptor Antagonists
Further research into the bioactive conformation of N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives has been conducted to understand better their role as mu-opioid receptor antagonists. This research has implications for the development of opioid antagonists with specific properties (Le Bourdonnec et al., 2006).
Synthesis of Cis-3,4-Disubstituted Piperidines
The stereoselective synthesis of cis-3,4-disubstituted piperidines, including compounds structurally similar to 3-(3,4-Dimethylphenoxy)piperidine, has been studied. This synthesis approach offers valuable templates in medicinal chemistry, particularly for 3,4-disubstituted 5,5-dimethylpiperidines (Mollet et al., 2011).
Antimicrobial Activities
Research into the synthesis and antimicrobial activities of various piperidin-1-yl derivatives, akin to 3-(3,4-Dimethylphenoxy)piperidine, has revealed their potential as antimicrobial agents. This study highlights the importance of these compounds in addressing microbial resistance (Ovonramwen et al., 2019).
Antioxidant and Anti-Inflammatory Properties
The antioxidant and anti-inflammatory activities of 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime, a compound similar to 3-(3,4-Dimethylphenoxy)piperidine, have been investigated. This research suggests potential therapeutic applications in inflammation-related disorders (Tharini & Sangeetha, 2015).
Histamine H3 Antagonists for Cognitive Disorders
The development of histamine H3 antagonists, including structures related to 3-(3,4-Dimethylphenoxy)piperidine, has been explored for treating cognitive disorders and Alzheimer's disease. These antagonists influence neurotransmitter release, affecting cognitive processes and attention (Brioni et al., 2011).
Propiedades
IUPAC Name |
3-(3,4-dimethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-5-6-12(8-11(10)2)15-13-4-3-7-14-9-13;/h5-6,8,13-14H,3-4,7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCVHUYQTNDGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)


